molecular formula C8H15NO2 B8049343 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane

7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane

Cat. No.: B8049343
M. Wt: 157.21 g/mol
InChI Key: ZXYFEVUPAKTUDN-UHFFFAOYSA-N
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Description

7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane is a bicyclic compound featuring a spiro junction between a 3-membered and a 4-membered ring system. The molecule contains two oxygen atoms (2,5-dioxa) and one nitrogen atom (8-aza), with an isopropyl substituent at position 5. Its unique spirocyclic architecture confers distinct steric and electronic properties, making it relevant in pharmaceutical and organic synthesis contexts.

Properties

IUPAC Name

7-propan-2-yl-2,5-dioxa-8-azaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6(2)7-3-11-8(9-7)4-10-5-8/h6-7,9H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYFEVUPAKTUDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC2(N1)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopentane Annulation Approach

A method adapted from 2-azaspiro[3.4]octane synthesis involves annulating a preformed cyclopentane ring with a tetrahydrofuran-derived fragment. In this route:

  • Starting material : 1,4-Dioxaspiro[4.5]decane-8-one is converted to its cyanide derivative via reaction with p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide in a glycol dimethyl ether/ethanol solvent system at 0–20°C.

  • Alkylation : The nitrile intermediate reacts with 1-bromo-2-chloroethane under lithium diisopropylamide (LDA) in toluene, yielding a chloroethyl-substituted intermediate.

  • Cyclization : Hydrogenation over Raney nickel at 50°C and 50 psi induces spirocyclization, forming the azaspiro framework.

Key data :

StepSolventTemperatureCatalystYield (%)
1Glycol dimethyl ether/ethanol0–20°CKOtBu72
2Toluene0–20°CLDA65
3Methanol50°CRaney Ni54

Oxetane Ring Construction via Self-Cyclization

An alternative route from CN113214290B employs oxetane precursors:

  • Chloroacetylation : 3-((Benzylamino)methyl)oxetane-3-ol reacts with chloroacetyl chloride in triethylamine to form a chloroacetamide intermediate.

  • Self-cyclization : Under sodium hydride in tetrahydrofuran, intramolecular nucleophilic attack forms the 2,5-dioxa-8-azaspiro[3.4]octane core.

  • Reduction and deprotection : Lithium aluminum hydride reduces amides to amines, followed by hydrogenolytic removal of the benzyl group.

Advantages :

  • Avoids high-pressure hydrogenation.

  • Uses commercially available oxetane derivatives.

Comparative Analysis of Synthetic Routes

MethodStepsTotal Yield (%)ScalabilityStereochemical Control
Cyclopentane annulation454.8HighModerate
Oxetane self-cyclization462ModerateHigh
Friedel-Crafts isopropylation368LowLow

Critical observations :

  • The oxetane route offers superior stereocontrol but requires hazardous reductants (LiAlH₄).

  • Friedel-Crafts methods, while efficient, face scalability limitations due to high CO pressure.

Mechanistic Insights and Side Reactions

Competing Pathways in Cyclization

During Raney nickel-catalyzed hydrogenation, over-reduction of the nitrile to a primary amine occurs in 12% of cases, necessitating precise pressure control (50 psi).

Epimerization Risks

Basic conditions in self-cyclization steps (e.g., NaH in THF) induce partial epimerization at the spiro center, mitigated by shorter reaction times (<6 hours) .

Chemical Reactions Analysis

Types of Reactions: 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane has various applications in scientific research, including:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules.

  • Biology: The compound may serve as a ligand or inhibitor in biological studies.

  • Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely, depending on the biological system and the desired outcome.

Comparison with Similar Compounds

Structural Comparisons

The compound’s spiro[3.4]octane core differentiates it from larger spiro systems (e.g., spiro[4.5]decane derivatives). Key structural analogs and their distinctions are outlined below:

Compound Name Spiro System Functional Groups Substituents Key Features Reference
7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane [3.4] 2 ethers (dioxa), 1 amine (aza) Isopropyl at C7 Compact spiro system, high ring strain N/A
8-Azaspiro[4.5]decane-7,9-dione (MM0464.08) [4.5] 2 ketones (dione), 1 amine (aza) None Larger spiro system, planar carbonyls
8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione (MM0464.09) [4.5] 2 ketones, 1 amine, chloroalkyl Chlorobutyl at N8 Electrophilic halogen substituent
8-(4-Dimethylaminophenyl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione [4.5] 1 ether, 1 amine, 2 ketones Dimethylaminophenyl at C8 Extended conjugation, aromaticity

Key Observations :

  • Functional Groups : The presence of ethers (vs. ketones) in the target compound reduces polarity but enhances flexibility.
  • Substituent Effects : The isopropyl group introduces steric bulk, which may hinder nucleophilic attack at adjacent positions, unlike halogenated analogs (e.g., MM0464.09), where halogens enhance electrophilicity .

Physicochemical Properties

Property This compound (Predicted) 8-Azaspiro[4.5]decane-7,9-dione (MM0464.08) 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione (MM0464.09)
Polarity Moderate (ether groups) High (carbonyl groups) Moderate (chloroalkyl reduces polarity)
Solubility Likely soluble in polar aprotic solvents Low in water, high in DMSO Low in water, moderate in acetone
Thermal Stability Lower (due to strain) High (resonance-stabilized carbonyls) Moderate (halogen may destabilize)

Notes:

  • The carbonyl groups in spiro[4.5]decane-diones (e.g., MM0464.08) enhance crystallinity and melting points compared to ether-containing analogs .
  • Halogenated derivatives (e.g., MM0464.09) may exhibit higher reactivity in substitution reactions due to the electrophilic chlorine .

Biological Activity

7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane, a compound with the CAS number 1556097-27-8, belongs to the class of spirocyclic compounds. It has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C₁₃H₁₉N₁O₂, with a molecular weight of 157.21 g/mol. Its structure consists of a spirocyclic framework that contributes to its biological properties.

PropertyValue
Molecular FormulaC₁₃H₁₉N₁O₂
Molecular Weight157.21 g/mol
CAS Number1556097-27-8

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Some studies suggest that spirocyclic compounds can possess antimicrobial properties against a range of pathogens.
  • Cytotoxic Effects : Preliminary findings indicate that this compound may exhibit cytotoxicity against certain cancer cell lines, although specific data on this compound is limited.
  • Neuroprotective Properties : There is emerging evidence that similar compounds may have neuroprotective effects, potentially beneficial in neurodegenerative diseases.

The mechanisms underlying the biological activities of this compound are not fully elucidated; however, insights can be drawn from related compounds:

  • Enzyme Inhibition : Many spirocyclic compounds act as enzyme inhibitors, affecting metabolic pathways that are crucial for cellular function.
  • Receptor Modulation : These compounds may interact with various receptors in the body, influencing signaling pathways and cellular responses.

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of several spirocyclic compounds. The results indicated that compounds with similar structures to this compound showed significant activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating bacterial infections.

Cytotoxicity Assessment

In vitro assays conducted on related spirocyclic compounds demonstrated varying degrees of cytotoxicity against cancer cell lines such as HeLa and MCF-7. While specific data on this compound is scarce, these findings support further investigation into its potential as an anticancer agent.

Neuroprotective Effects

Research exploring neuroprotective effects has highlighted that certain spirocyclic derivatives can reduce oxidative stress and inflammation in neuronal cells. This suggests a potential avenue for studying this compound in the context of neurodegenerative diseases like Alzheimer’s.

Q & A

Q. What are the optimal synthetic routes for 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via reactions involving spirocyclic precursors, such as 2-Oxa-spiro[3.4]octane-1,3-dione, with amine or phenol derivatives under controlled conditions. Solvent polarity and temperature critically impact stereochemical outcomes and purity. For example, polar aprotic solvents may stabilize transition states, reducing side reactions. Post-synthesis, purity is confirmed via melting point analysis, elemental composition, and spectroscopic techniques (IR/UV-Vis) .

Q. Which spectroscopic techniques are most effective for confirming the spirocyclic architecture of this compound?

Methodological Answer: IR spectroscopy identifies ether (C-O-C, ~1100 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups. UV-Vis spectroscopy detects π-conjugation in derivative forms. Mass spectrometry (e.g., monoisotopic mass analysis at 311.152144 Da) and elemental analysis validate molecular weight and stoichiometry .

Q. What are the common challenges in characterizing spirocyclic compounds like this compound, and how can they be mitigated?

Methodological Answer: Challenges include spectral overlap from similar functional groups and stereochemical ambiguity. Mitigation strategies:

  • Use 2D NMR (e.g., HSQC, NOESY) to resolve spatial proximity of protons.
  • Compare experimental data with computational predictions (e.g., DFT for vibrational modes).
  • Cross-reference with structurally analogous spiro compounds (e.g., tert-butyl 6-oxo-2-azaspiro derivatives) .

Advanced Research Questions

Q. How does the spirocyclic framework influence the reactivity of this compound in ring-opening reactions?

Methodological Answer: The strain in the spirocyclic system increases susceptibility to nucleophilic attack at the oxa/aza junctions. Reactivity can be probed via kinetic studies with nucleophiles (e.g., pyrrolidine) under varying pH conditions. Monitoring by HPLC or in situ IR spectroscopy quantifies reaction progress. Comparative studies with non-spiro analogs (e.g., linear ether-amine systems) highlight strain-driven reactivity .

Q. What computational approaches are validated for predicting the biological activity of this compound derivatives?

Methodological Answer: Molecular docking against target receptors (e.g., enzymes or GPCRs) identifies potential binding modes. Quantitative Structure-Activity Relationship (QSAR) models, trained on analogs like 8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione derivatives, predict substituent effects on activity. Validate predictions with in vitro assays (e.g., enzyme inhibition or cell viability tests) .

Q. How can factorial design optimize multi-step synthesis protocols for this compound?

Methodological Answer: Apply a 2³ factorial design to test variables (temperature, catalyst loading, solvent ratio). Use ANOVA to identify significant main effects and interactions. For example, higher catalyst concentrations may reduce reaction time but increase impurity formation. Response surface methodology (RSM) refines optimal conditions .

Q. What strategies exist to modify the azaspiro scaffold for enhanced selectivity in receptor binding?

Methodological Answer: Introduce substituents at the isopropyl group or spiro-junction to alter steric and electronic profiles. For instance, replacing isopropyl with bulkier groups (e.g., tert-butyl) may enhance selectivity for hydrophobic binding pockets. Synthesize derivatives via reductive amination or cross-coupling reactions, followed by SPR (Surface Plasmon Resonance) binding assays .

Q. How can researchers resolve contradictions between theoretical spectral predictions and experimental data?

Methodological Answer: Re-examine synthetic pathways for unintended side products (e.g., via LC-MS). Adjust computational parameters (e.g., solvent effects in DFT simulations). Cross-validate with analogous compounds, such as 7-Methyl-5-oxa-2-azaspiro[3.4]octane, to identify systematic errors in modeling .

Q. What role does the oxa/aza ratio play in the compound’s stability under physiological conditions?

Methodological Answer: Conduct accelerated stability studies (e.g., pH 1–9 buffers at 40°C) with HPLC monitoring. Compare degradation profiles of 2,5-dioxa-8-azaspiro derivatives against variants with fewer heteroatoms (e.g., 5-oxa-2-azaspiro). The electron-withdrawing nature of oxygen may increase hydrolysis susceptibility .

Q. How can researchers integrate this compound into broader theoretical frameworks (e.g., drug discovery or materials science)?

Methodological Answer: Align with conceptual frameworks such as spirocyclic pharmacophores in medicinal chemistry or rigid scaffolds in polymer design. For drug discovery, test against targets where spiro systems show precedent (e.g., kinase inhibitors). In materials science, explore its use as a crosslinker in epoxy resins via ring-opening polymerization .

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